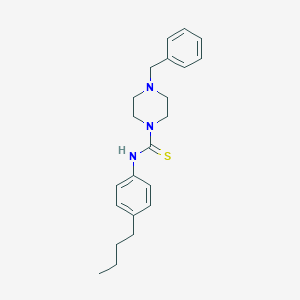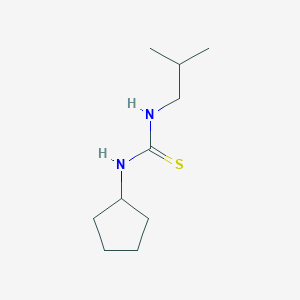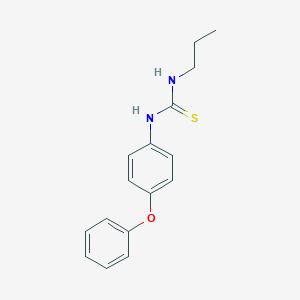
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide, also known as BBP, is a synthetic compound that belongs to the class of piperazine derivatives. BBP has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve the modulation of neurotransmitters and receptors in the CNS. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, and enhance the release of dopamine and norepinephrine. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide may also act as a calcium channel blocker and inhibit the influx of calcium ions into cells. Additionally, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide may activate the nitric oxide pathway and promote vasodilation.
Biochemical and Physiological Effects
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to have various biochemical and physiological effects in animal models. In CNS studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and mood enhancement. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has also been shown to decrease the levels of corticosterone, a stress hormone, in the brain. In cardiovascular studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to relax blood vessels and lower blood pressure, which can improve blood flow and reduce the risk of cardiovascular disease. In cancer studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has several advantages for lab experiments, including its unique chemical structure, potential biological activities, and availability in pure form. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide also has some limitations, including its potential toxicity and limited solubility in water. Researchers should take precautions when handling 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide and use appropriate safety measures.
Direcciones Futuras
There are several future directions for 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide research, including its potential therapeutic applications in CNS disorders, cardiovascular disease, and cancer. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide may also have applications in drug discovery and development, particularly in the development of new serotonin receptor agonists and calcium channel blockers. Further studies are needed to fully understand the mechanism of action of 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide and its potential side effects. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide are needed to optimize its therapeutic potential.
Métodos De Síntesis
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide can be synthesized through a multi-step process involving the reaction of 1-benzylpiperazine with 4-butylbenzene-1-thiol in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization. The purity of 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide can be confirmed through spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been extensively studied for its potential biological activities, including its effects on the central nervous system (CNS), cardiovascular system, and cancer cells. In CNS studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to act as a serotonin receptor agonist and enhance the release of dopamine and norepinephrine. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide also exhibits anxiolytic and antidepressant-like effects in animal models. In cardiovascular studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to relax blood vessels and lower blood pressure. In cancer studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to inhibit the growth of various cancer cells, including breast and lung cancer cells.
Propiedades
Nombre del producto |
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide |
|---|---|
Fórmula molecular |
C22H29N3S |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C22H29N3S/c1-2-3-7-19-10-12-21(13-11-19)23-22(26)25-16-14-24(15-17-25)18-20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-18H2,1H3,(H,23,26) |
Clave InChI |
CAFOAKBCUXUGKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)


![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)


![1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B216334.png)
![4-[11-(4-cyanophenyl)-3-(4-fluorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216335.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)